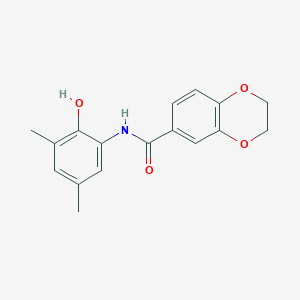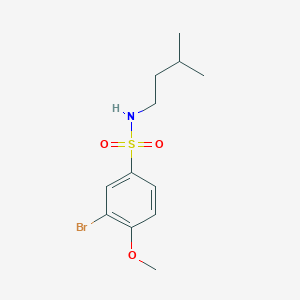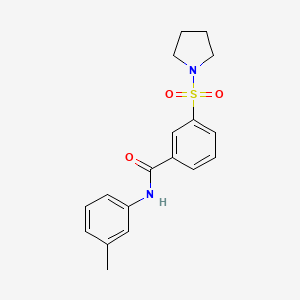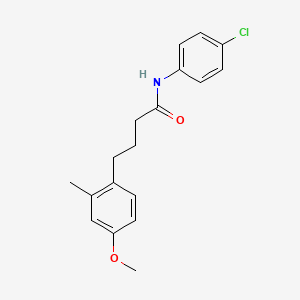![molecular formula C10H10BrIN4O B5783383 1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5783383.png)
1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as BRD73954 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mecanismo De Acción
The mechanism of action of BRD73954 involves the selective binding of the compound to the bromodomains of proteins such as BRD4. This binding leads to the inhibition of the activity of these proteins, which are involved in the regulation of gene expression. The inhibition of these proteins has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Biochemical and Physiological Effects:
BRD73954 has been shown to have significant biochemical and physiological effects. The compound has been shown to selectively inhibit the activity of bromodomain-containing proteins, leading to the regulation of gene expression. This regulation has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BRD73954 in lab experiments include its potency and selectivity for bromodomain-containing proteins. The compound has been shown to have anti-cancer effects, making it a potential candidate for cancer therapy. The limitations of using BRD73954 in lab experiments include its complex synthesis process and the potential for off-target effects.
Direcciones Futuras
There are several potential future directions for the study of BRD73954. One potential direction is the development of more potent and selective inhibitors of bromodomain-containing proteins. Another potential direction is the study of the compound's effects on other diseases such as inflammatory disorders and neurological disorders. Additionally, the use of BRD73954 in combination with other cancer therapies is also a potential future direction for research.
Métodos De Síntesis
The synthesis of BRD73954 involves a multi-step process that requires various reagents and conditions. The initial step involves the reaction of 1H-pyrazole with bromine to form 4-bromo-1H-pyrazole. This intermediate is then reacted with ethyl oxalyl chloride to form 2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl chloride. The final step involves the reaction of 2-(4-bromo-1H-pyrazol-1-yl)-2-oxoethyl chloride with 4-iodo-3,5-dimethyl-1H-pyrazole to form BRD73954.
Aplicaciones Científicas De Investigación
BRD73954 has been studied extensively for its potential applications in various fields such as cancer research, drug discovery, and chemical biology. This compound has been identified as a potent inhibitor of bromodomain-containing proteins, which are involved in the regulation of gene expression. BRD73954 has been shown to selectively bind to the bromodomains of proteins such as BRD4, leading to the inhibition of their activity. This inhibition has been shown to have anti-cancer effects, making BRD73954 a potential candidate for cancer therapy.
Propiedades
IUPAC Name |
1-(4-bromopyrazol-1-yl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrIN4O/c1-6-10(12)7(2)15(14-6)5-9(17)16-4-8(11)3-13-16/h3-4H,5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEDLCLUFUOIVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)N2C=C(C=N2)Br)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-chloro-N-[2-(4-fluorophenyl)ethyl]-2-methoxybenzamide](/img/structure/B5783311.png)



![(3,5-dimethylphenyl)[(7-methoxy-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5783352.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5783367.png)






